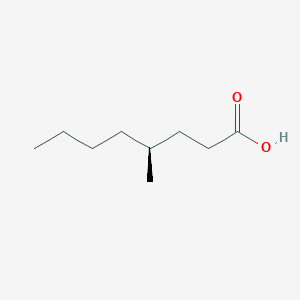![molecular formula C44H72N12O17 B1147826 (3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid CAS No. 135261-87-9](/img/structure/B1147826.png)
(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid is a complex organic molecule with multiple functional groups, including amino, carboxyl, and imidazole groups. This compound is likely to be of interest in various fields such as chemistry, biology, and medicine due to its intricate structure and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes might include:
- Protection and deprotection of functional groups to ensure selective reactions.
- Use of coupling reagents to form peptide bonds between amino acids.
- Specific reaction conditions such as temperature, pH, and solvents to optimize each step.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques such as:
- Solid-phase peptide synthesis (SPPS) for efficient assembly of peptide chains.
- High-performance liquid chromatography (HPLC) for purification.
- Large-scale reactors to handle the synthesis in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Applications De Recherche Scientifique
This compound could have a wide range of applications in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating its role in biological processes and interactions with biomolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating signaling pathways: Affecting cellular communication and function.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
135261-87-9 |
|---|---|
Formule moléculaire |
C44H72N12O17 |
Poids moléculaire |
1041.11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde](/img/structure/B1147760.png)

